molecular formula C11H10F2O2 B8417722 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one

3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one

Cat. No. B8417722
M. Wt: 212.19 g/mol
InChI Key: WYTFVSLYNHXNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H10F2O2 and its molecular weight is 212.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

3-(3,5-difluorophenyl)oxan-4-one

InChI

InChI=1S/C11H10F2O2/c12-8-3-7(4-9(13)5-8)10-6-15-2-1-11(10)14/h3-5,10H,1-2,6H2

InChI Key

WYTFVSLYNHXNED-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of (1R,2R)-2-aminocyclohexanol hydrochloride (0.418 g, 2.76 mmol), nickel(II) chloride hexahydrate (0.328 g, 1.378 mmol) and 3,5-difluorophenylboronic acid (6.53 g, 41.3 mmol) was added NaHMDS in THF (55.1 mL, 55.1 mmol) at 10° C. dropwise under N2. After addition, the mixture was stirred at 10° C. for 20 min. 2-Propanol (113 mL) (previously bubbled by N2) was added at 0° C. and then the mixture was stirred at RT for 10 min. 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Preparation X1) (7.5 g, 27.6 mmol). in THF was added dropwise and the mixture was heated at 60° C. overnight. The reaction mixture was cooled in ice bath, added 1.0 HCl until acidic and stirred for 10 min. Concentrated in vacuum. Extracted with EtOAc and the organic layer was washed with brine and concentrated. The residue was purified by column chromatography on silica gel to give 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one (1.6 g, 7.54 mmol, 27.4% yield). 1H NMR (500 MHz, CDCl3) δ ppm 6.78 (dd, J=8.24, 2.14 Hz, 2H) 6.62-6.75 (m, 1H) 4.21 (dd, J=11.44, 5.65 Hz, 2H) 3.85-4.01 (m, 2H) 3.76 (dd, J=8.55, 6.10 Hz, 1H) 2.60-2.75 (m, 1H) 2.48-2.60 (m, 1H)
Quantity
0.418 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
0.328 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55.1 mL
Type
solvent
Reaction Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of (1R,2R)-2-aminocyclohexanol hydrochloride (0.418 g, 2.76 mmol), nickel(II) chloride hexahydrate (0.328 g, 1.378 mmol) and 3,5-difluorophenylboronic acid (6.53 g, 41.3 mmol) was added NaHMDS in THF (55.1 mL, 55.1 mmol) at 10° C. dropwise under N2. After addition, the mixture was stirred at 10° C. for 20 min. 2-Propanol (113 mL) (previously bubbled by N2) was added at 0° C. and then the mixture was stirred at RT for 10 min. 3-iodo-4,4-dimethoxytetrahydro-2H-pyran (Preparation X1) (7.5 g, 27.6 mmol). in THF was added dropwise and the mixture was heated at 60° C. overnight. The reaction mixture was cooled in ice bath, added 1.0HCl until acidic and stirred for 10 min. Concentrated in vacuum. Extracted with EtOAc and the organic layer was washed with brine and concentrated. The residue was purified by column chromatography on silica gel to give 3-(3,5-difluorophenyl)dihydro-2H-pyran-4(3H)-one (1.6 g, 7.54 mmol, 27.4% yield). 1H NMR (500 MHz, CDCl3) δ ppm 6.78 (dd, J=8.24, 2.14 Hz, 2 H) 6.62-6.75 (m, 1 H) 4.21 (dd, J=11.44, 5.65 Hz, 2 H) 3.85-4.01 (m, 2 H) 3.76 (dd, J=8.55, 6.10 Hz, 1 H) 2.60-2.75 (m, 1 H) 2.48-2.60 (m, 1 H)
Quantity
0.418 g
Type
reactant
Reaction Step One
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
0.328 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55.1 mL
Type
solvent
Reaction Step Two
Name
3-iodo-4,4-dimethoxytetrahydro-2H-pyran
Quantity
7.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.